![molecular formula C15H18N4O B5593946 N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

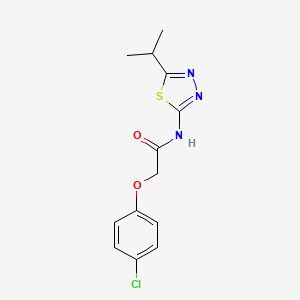

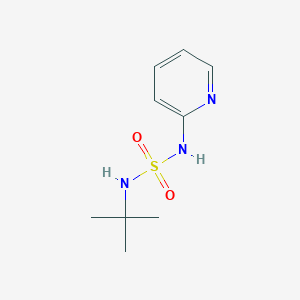

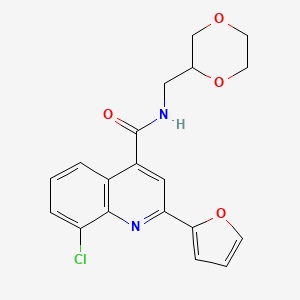

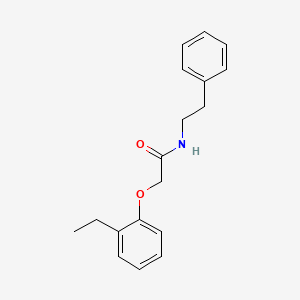

The synthesis of compounds similar to N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine involves multiple steps, including the formation of piperazine-substituted heteroaryl compounds. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls were synthesized as ligands for 5-HT7 receptors, elucidating the structural features affecting their binding affinity (Strekowski et al., 2016). This highlights the complexity and the meticulous nature of synthesizing such compounds, where modifications at various positions of the core structure can significantly impact the chemical behavior and affinity towards biological targets.

Molecular Structure Analysis

The molecular structure of compounds like N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine is characterized by the presence of multiple heterocyclic rings. The structure-activity relationship studies, such as those conducted by Strekowski et al. (2016), demonstrate how the presence of specific groups and the overall structural conformation affect their binding to receptors. These compounds' molecular structures are often analyzed using techniques like NMR, IR, and MS to determine the spatial arrangement of atoms and the presence of specific functional groups.

Chemical Reactions and Properties

Compounds containing piperazine rings and heteroaryl groups undergo various chemical reactions, including carbonylation, which involves dehydrogenation and carbonylation at a C−H bond (Ishii et al., 1997). The reactivity of such compounds can be influenced significantly by the electronic nature of substituents on the heteroaryl and piperazine rings, demonstrating their complex chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has focused on the synthesis of piperazin-1-yl substituted unfused heterobiaryls, including compounds related to N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine, as ligands for the 5-HT7 receptors. Studies have elucidated the structural features affecting binding affinity, demonstrating that specific substitutions can enhance receptor interaction. For instance, the introduction of alkyl groups at certain positions significantly increases binding affinity. The research underscores the critical role of the 4-(3-furyl) moiety and suggests that the pyrimidine core can be replaced with a pyridine ring without substantially reducing binding affinity, offering insights into the design of dual 5-HT7/5-HT2AR ligands and multi-receptor agents (Strekowski et al., 2016).

Catalytic Properties and Reactions

N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine and derivatives have been involved in studies exploring novel catalytic reactions. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene showcases a unique carbonylation at a C−H bond in the piperazine ring. This process is regioselective and influenced by the electronic nature of substituents, pointing to new synthetic pathways for heterocyclic compounds (Ishii et al., 1997).

Flame Retardancy and Polymer Applications

The study of polyamide charring agents, such as poly(piperazinyl malonamide) and poly(piperazinyl succinamide), has revealed the influence of small structural differences on flame-retardant efficiency in ethylene-vinyl acetate copolymer. These compounds demonstrate significant potential for enhancing flame retardancy, with variations in the polymer backbone affecting thermal decomposition and charring efficiency. This research contributes to the development of more effective flame-retardant materials (Dong et al., 2017).

Eigenschaften

IUPAC Name |

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-13-5-6-14(20-13)12-17-19-10-8-18(9-11-19)15-4-2-3-7-16-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUJUZQJFQYXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)

![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)